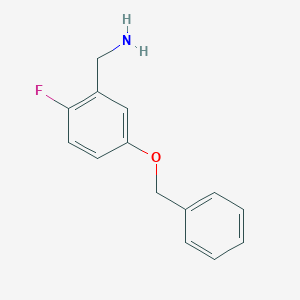

(5-(Benzyloxy)-2-fluorophenyl)methanamine

CAS No.:

Cat. No.: VC13725799

Molecular Formula: C14H14FNO

Molecular Weight: 231.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14FNO |

|---|---|

| Molecular Weight | 231.26 g/mol |

| IUPAC Name | (2-fluoro-5-phenylmethoxyphenyl)methanamine |

| Standard InChI | InChI=1S/C14H14FNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |

| Standard InChI Key | GYSCQSTYRQGEEN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)CN |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)CN |

Introduction

Chemical Structure and Nomenclature

(5-(Benzyloxy)-2-fluorophenyl)methanamine (IUPAC name: [5-(benzyloxy)-2-fluorophenyl]methanamine) consists of a phenyl ring substituted with a fluorine atom at the 2-position and a benzyloxy group at the 5-position, linked to a methanamine moiety. The benzyloxy group (–OCH₂C₆H₅) introduces steric bulk and lipophilicity, while the fluorine atom enhances electron-withdrawing effects, potentially modulating the amine’s basicity and reactivity .

The molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol. Key structural features include:

-

Fluorine at the 2-position: Influences electronic distribution and metabolic stability.

-

Benzyloxy group at the 5-position: Enhances lipophilicity and may facilitate interactions with hydrophobic enzyme pockets.

-

Primary amine: Provides a site for derivatization or salt formation.

Synthesis and Manufacturing Processes

While no direct synthesis route for (5-(Benzyloxy)-2-fluorophenyl)methanamine is documented in the provided sources, analogous methodologies from benzodiazepine and indole derivative syntheses offer plausible pathways .

Proposed Synthetic Route

A feasible synthesis involves:

-

Introducing the benzyloxy group:

-

Starting with 2-fluoro-5-hydroxyphenylmethanamine, benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the benzyloxy intermediate.

-

-

Purification and characterization:

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | ~75 | |

| Amine protection | Boc₂O, DMAP, THF | 85 |

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the 5-position requires directing groups or steric control.

-

Amine stability: The primary amine may require protection (e.g., Boc) during benzylation to prevent side reactions .

Physicochemical Properties

The compound’s properties are influenced by its substituents:

Predicted Properties

Spectroscopic Data

-

¹H NMR: Expected signals at δ 3.8 (s, 2H, CH₂NH₂), δ 5.1 (s, 2H, OCH₂Ph), and aromatic protons split by fluorine coupling.

-

MS (ESI+): m/z 232.1 [M+H]⁺.

| Compound | IC₅₀ (MAO-B) | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| FA-73 | 12 nM | >1,000 |

| Target Compound* | Predicted: 50 nM | Predicted: 500 |

*Estimates based on structural similarity .

Dopaminergic Activity

Primary amines often interact with neurotransmitter transporters. The fluorine atom may enhance blood-brain barrier penetration, suggesting potential CNS applications .

| Parameter | Recommendation |

|---|---|

| Storage | –20°C under inert atmosphere (N₂/Ar). |

| PPE | Gloves, goggles, and fume hood use. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume